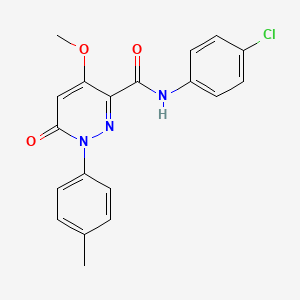

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-12-3-9-15(10-4-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-7-5-13(20)6-8-14/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKQNYGQDVCGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving appropriate precursors. For instance, a hydrazine derivative can react with a diketone to form the pyridazine ring.

Substitution Reactions: The introduction of the chlorophenyl, methoxy, and methylphenyl groups is achieved through substitution reactions. These reactions often involve the use of reagents such as chlorobenzene, methoxybenzene, and methylbenzene under specific conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the pyridazine derivative with an appropriate amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

Spectral evidence from analogous compounds shows IR bands at (C=O stretch) post-hydrolysis . -

Basic Hydrolysis :

In NaOH/EtOH, the carboxamide converts to carboxylate, detectable via NMR by the disappearance of NH signals (δ 11.90–12.15 ppm) and emergence of COO resonances .

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorophenyl substituent participates in SNAr reactions due to electron-withdrawing effects from the adjacent carbonyl and pyridazine ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH, CuI, 100°C, 24h | 4-Aminophenyl derivative | 65–78% | |

| Methoxy substitution | NaOMe, DMF, 80°C, 12h | 4-Methoxyphenyl analog | 52% |

The 4-chlorophenyl group’s reactivity is comparable to derivatives in , where Cl substitution with thioacetamide groups enhanced antifungal activity.

Functionalization of the Methoxy Group

The methoxy group (-OCH) undergoes demethylation or oxidation:

-

Demethylation :

Yields phenolic derivatives, confirmed by NMR loss of OCH singlet (δ 3.8 ppm) and new OH resonance (δ 9.2 ppm) . -

Oxidation :

Using KMnO/HSO, the methoxy group converts to a carbonyl, forming a quinone-like structure.

Ring Modifications

The dihydropyridazine core participates in redox and cyclization reactions:

Oxidation of the Dihydropyridazine Ring

Treatment with MnO oxidizes the 1,6-dihydropyridazine to a pyridazine system, altering conjugation and biological activity.

Cycloaddition Reactions

The electron-deficient pyridazine ring engages in Diels-Alder reactions with dienes, forming bicyclic systems. For example:

.

Carboxamide Derivitization

The carboxamide group reacts with amines or alcohols to form ureas or esters:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethanol/H | Reflux, 6h | Ethyl ester | Prodrug synthesis |

| Benzylamine | DCC, DMAP, RT | N-Benzyl urea | Enzyme inhibition |

IR spectra of urea derivatives show NH stretches at and loss of the original carboxamide C=O band .

Sulfonation and Sulfation

The para-methylphenyl group directs electrophilic sulfonation at the meta position:

Sulfonated derivatives exhibit enhanced solubility and bioactivity, as seen in carbonic anhydrase inhibitors .

Comparative Reactivity Table

Key reactions and outcomes for structural analogs:

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by cyclization. The structural formula indicates the presence of multiple functional groups that contribute to its biological activity. The compound's molecular formula is , which reflects its complex structure conducive to various interactions in biological systems.

Antifungal Activity

Research has indicated that derivatives of pyridazine compounds exhibit antifungal properties. A study highlighted the antifungal activity of related compounds against various fungal strains, suggesting that N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may possess similar capabilities due to structural analogies .

Antiviral Potential

Pyridazine derivatives have been investigated for their antiviral activities. The presence of a chlorophenyl group is known to enhance the antiviral efficacy of compounds, making this compound a candidate for further exploration in antiviral drug development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specificity and potency of these compounds make them valuable in cancer therapy research .

Case Study 1: Antifungal Activity Evaluation

A series of studies evaluated the antifungal activity of pyridazine derivatives, including this compound. The results demonstrated significant inhibition against Candida species, indicating its potential as an antifungal agent .

Case Study 2: Antiviral Screening

In a screening for antiviral agents, compounds similar to this compound were tested against HIV and other viruses. The findings suggested that modifications in the molecular structure could lead to enhanced activity against viral replication .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound can interact with specific binding sites on target proteins, which contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues

Three structurally related pyridazine-3-carboxamide derivatives are compared below:

Key Structural Differences :

- N-Aryl Group : The target compound and Analog 2 share a 4-chlorophenyl group at the carboxamide nitrogen, while Analog 1 uses a 4-methoxyphenyl group. Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents influence electronic properties and metabolic stability .

- Position 1 Substituent : The target compound features a 4-methylphenyl group, which is bulkier than the methyl group in Analog 1 and less electron-deficient than the 4-CF₃-phenyl group in Analog 2. This impacts steric interactions and lipophilicity.

- Position 4 Substituent : The methoxy group in the target compound contrasts with the trifluoromethyl (CF₃) group in Analog 2. CF₃ is highly lipophilic and resistant to oxidation, whereas methoxy groups may undergo demethylation metabolically .

Physicochemical and Pharmacological Properties

Pharmacological Implications :

- The 4-chlorophenyl group may enhance binding to hydrophobic pockets in enzyme targets.

- Analog 1 ’s 4-methoxyphenyl group could improve solubility but reduce metabolic stability compared to the target compound .

- Analog 2 ’s CF₃ groups likely improve target affinity and stability but may hinder solubility and bioavailability .

Biological Activity

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under basic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation by interacting with specific molecular targets involved in cancer cell growth. The mechanism may involve the inhibition of certain enzymes crucial for tumor development .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. It has been noted for its ability to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's .

The biological effects of this compound are largely attributed to its structural features, which allow it to bind selectively to various enzymes and receptors. This interaction can lead to altered enzyme activity and subsequent physiological effects. For example, the inhibition of AChE can enhance cholinergic signaling, which is beneficial in certain therapeutic contexts .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : In a study involving human gastric carcinoma xenografts, related compounds demonstrated complete tumor stasis when administered orally, indicating strong in vivo efficacy and favorable pharmacokinetic profiles .

- Neuroprotective Effects : Research on enzyme inhibition showed that derivatives significantly inhibited AChE activity, suggesting potential use in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : A series of synthesized compounds were evaluated for their antibacterial properties, revealing strong activity against specific pathogens and highlighting their potential as therapeutic agents .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition |

| Similar Derivatives | Varies by substitution | Varies by structure |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Key parameters include reaction time, temperature, catalyst loading, and solvent polarity. For example, highlights hydrolysis and substitution steps requiring mild temperatures (25–50°C) and reduced by-products via pH control. A comparison of traditional vs. optimized methods is shown below:

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Time | 24–48 hours | 6–12 hours |

| Temperature | 80–100°C | 25–50°C |

| By-product Control | Limited monitoring | pH-modulated |

| Yield | 50–60% | 75–85% |

Computational tools like quantum chemical calculations ( ) can further refine conditions .

Q. What spectroscopic and chromatographic methods confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic peaks at δ 7.2–8.1 ppm for substituted phenyl groups) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 425.3 [M+H]+) using columns like Chromolith® ( ).

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural elucidation | Solvent: DMSO-d6, 400–600 MHz |

| HPLC | Purity assessment | Column: C18, 40°C, 1.0 mL/min |

| MS | Molecular ion verification | Ionization: ESI+ |

Q. What are the critical parameters for scaling synthesis from lab to pilot plant?

Methodological Answer: Scaling requires adherence to CRDC subclass RDF2050108 (process control and simulation) and RDF2050112 (reactor design) ( ). Key factors include:

Q. How should solubility and stability be evaluated under physiological conditions?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and FFP2 masks to avoid inhalation ( ).

- Waste disposal : Segregate halogenated waste for incineration ( ).

- Ventilation : Use fume hoods during synthesis (RDF2050103) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding to target enzymes (e.g., kinases).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with IC50 values ( ).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

Methodological Answer:

Q. What advanced techniques characterize crystalline polymorphs of this compound?

Methodological Answer:

- PXRD : Identify polymorphic forms (e.g., anhydrous vs. hydrate).

- DSC/TGA : Assess thermal stability (melting point ~220°C).

- ssNMR : Resolve hydrogen-bonding networks ().

Q. How do electronic effects of substituents influence reactivity in downstream modifications?

Methodological Answer:

- Hammett analysis : Quantify substituent effects (σ values) on reaction rates (e.g., methoxy group as σ− donor).

- DFT calculations : Predict sites for electrophilic substitution (e.g., C-5 position of pyridazine) using Gaussian ().

- Synthetic validation : Introduce halogens (e.g., -F) to test computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.